AU(Bdpe)2

Description

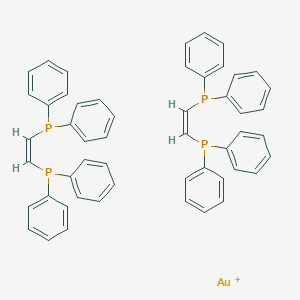

AU(Bdpe)₂ is a gold-based coordination compound where gold (Au) is coordinated by two Bdpe ligands (Bdpe = 1,2-bis(diphenylphosphino)ethane). These ligands are bidentate, forming a stable chelate complex with Au(I) or Au(III), depending on the oxidation state. Such complexes are of significant interest in catalysis, materials science, and medicinal chemistry due to their unique electronic properties and structural flexibility . The compound’s stability and reactivity are influenced by the strong Au-P bonds and the steric effects of the bulky diphenylphosphine groups.

Key spectroscopic data for AU(Bdpe)₂, such as UV-Vis absorption peaks or NMR shifts, would typically be derived from studies analogous to those described for Zygocaperoside and Isorhamnetin-3-O glycoside in . For example, $ ^1H $-NMR and $ ^{13}C $-NMR data would confirm ligand coordination and electronic environments .

Properties

CAS No. |

116449-44-6 |

|---|---|

Molecular Formula |

C52H44AuP4+ |

Molecular Weight |

989.8 g/mol |

IUPAC Name |

[(Z)-2-diphenylphosphanylethenyl]-diphenylphosphane;gold(1+) |

InChI |

InChI=1S/2C26H22P2.Au/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h2*1-22H;/q;;+1/b2*22-21-; |

InChI Key |

QMQIGTWPVCYIGL-RFLAESERSA-N |

SMILES |

C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Au+] |

Isomeric SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)/C=C\P(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C2=CC=CC=C2)/C=C\P(C3=CC=CC=C3)C4=CC=CC=C4.[Au+] |

Canonical SMILES |

C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Au+] |

Synonyms |

AU(BDPE)2 bis(1,2-bis(diphenylphosphino)ethene)gold (I) bis(1,2-bis(diphenylphosphino)ethene)gold (I) chloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of AU(Bdpe)₂ with Analogous Gold Complexes

Key Findings :

Ligand Effects: AU(Bdpe)₂’s bidentate Bdpe ligands provide greater stability compared to monodentate ligands like PPh₃ in Au(PPh₃)Cl. This is due to the chelate effect, which reduces ligand dissociation . In contrast, linear ligands (e.g., CN⁻ in [Au(CN)₂]⁻) favor luminescent properties but lack the steric bulk necessary for selective catalysis .

Oxidation State and Reactivity :

- Au(I) complexes (e.g., AU(Bdpe)₂ and Au(PPh₃)Cl) are typically softer Lewis acids, making them effective in C–C coupling reactions. Au(III) species (e.g., AuCl₄⁻) are stronger oxidizers but require stabilizing ligands to prevent reduction .

Applications :

- AU(Bdpe)₂’s stability under thermal stress (hypothesized based on ligand structure) suggests utility in high-temperature catalytic processes, unlike air-sensitive Au(PPh₃)Cl .

- Compared to AuCl₄⁻, AU(Bdpe)₂ is likely less toxic and more tunable for biomedical applications, though this requires validation via bioactivity assays akin to those in kinase research () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.